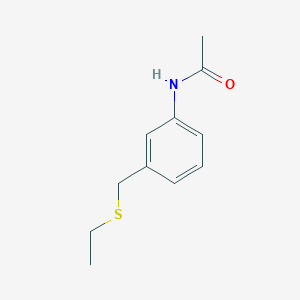

N-(3-(ethylthiomethyl)phenyl)acetamide

Description

N-(3-(ethylthiomethyl)phenyl)acetamide is a sulfur-containing acetamide derivative characterized by an ethylthioether (-SCH₂CH₃) substituent at the 3-position of the phenyl ring. Such compounds are often explored as intermediates in pharmaceutical chemistry, leveraging the acetamide moiety’s hydrogen-bonding capacity and the sulfur group’s electronic effects .

Properties

Molecular Formula |

C11H15NOS |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

N-[3-(ethylsulfanylmethyl)phenyl]acetamide |

InChI |

InChI=1S/C11H15NOS/c1-3-14-8-10-5-4-6-11(7-10)12-9(2)13/h4-7H,3,8H2,1-2H3,(H,12,13) |

InChI Key |

KACLJGILRTVJBR-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC1=CC(=CC=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Sulfur-Containing Acetamides

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (): Key Difference: Incorporates a sulfamoyl (-SO₂NH-) group linked to a tetrahydrofuran ring. This structural feature is common in protease inhibitors and anti-inflammatory agents .

N-(3-(N-(3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide (): Key Difference: Features a sulfamoyl bridge connected to a pyrazine ring and dimethoxyphenyl group. Impact: The extended aromatic system and sulfonamide group may confer stronger π-π stacking interactions and metabolic stability, contrasting with the simpler ethylthioether group .

B. Heterocyclic and Aromatic Derivatives

Tetrahydrocarbazole-Based Acetamides ():

- Example: N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide.

- Key Difference: A carbazole moiety replaces the ethylthio group, introducing a bulky, planar aromatic system.

- Impact: The carbazole group enhances lipophilicity and may improve CNS permeability, making such derivatives candidates for neurological targets. This contrasts with the smaller ethylthio group, which offers less steric hindrance .

Triazole-Thioacetamides (): Example: N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide. Key Difference: A triazole-thioether group replaces the ethylthio group.

C. Electron-Donating and Withdrawing Substituents

N-(3-(diethylamino)phenyl)acetamide (): Key Difference: A diethylamino (-N(CH₂CH₃)₂) group at the 3-position. Impact: The strong electron-donating amino group increases basicity and may enhance solubility in acidic environments. This contrasts with the electron-neutral ethylthio group, which has weaker electronic effects .

N-(3-Nitrophenyl)acetamide (): Key Difference: A nitro (-NO₂) group at the 3-position. Impact: The nitro group is electron-withdrawing, reducing the acetamide’s pKa and increasing acidity. This could affect bioavailability compared to the ethylthio group .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.